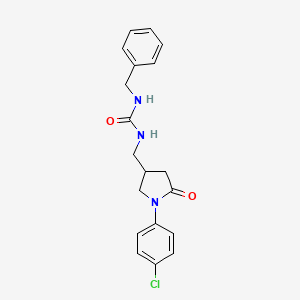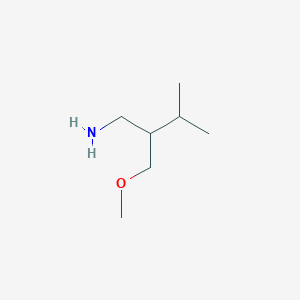
2-(Aminomethyl)-1-methoxy-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with functional groups such as aminomethyl and methoxy attached to a butane backbone . Aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-1-methoxy-3-methylbutane” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .
Aplicaciones Científicas De Investigación
Copolymeric Systems in Polymer Science
- Copolymers incorporating components similar to 2-(Aminomethyl)-1-methoxy-3-methylbutane were studied for their use in ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and photochemical properties relevant to structural requirements in polymer science (Angiolini et al., 1997).
Biofuel Production
- Research in metabolic engineering has identified 2-methylpropan-1-ol (isobutanol), which shares structural similarities with 2-(Aminomethyl)-1-methoxy-3-methylbutane, as a potential biofuel. Modifications in the amino acid pathway of Escherichia coli enabled efficient anaerobic production of this compound (Bastian et al., 2011).
Environmental Analysis and Toxicology
- In the environmental analysis, the degradation products of certain cyanobacterial toxins were studied. These toxins contain structural elements similar to 2-(Aminomethyl)-1-methoxy-3-methylbutane. The study aimed to develop methods for evaluating total microcystins in environmental samples (Wu et al., 2009).
Chemical Synthesis and Drug Discovery
- A study focused on the vibrational spectroscopy and molecular docking of a compound structurally related to 2-(Aminomethyl)-1-methoxy-3-methylbutane, demonstrating its potential in drug discovery and chemical analysis (Rizwana et al., 2020).
Propiedades
IUPAC Name |
2-(methoxymethyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDOONJJDUBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
![5-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2736871.png)
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)
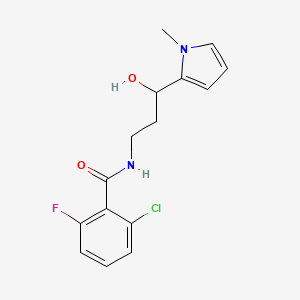
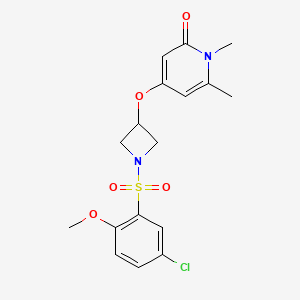
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
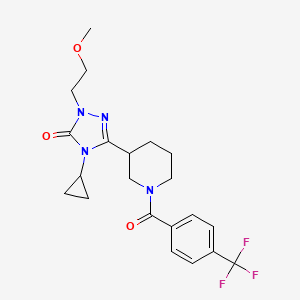


![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)
![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)
